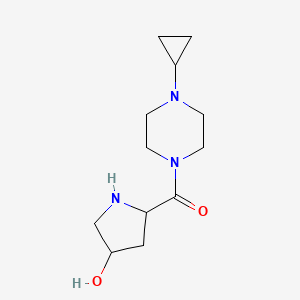![molecular formula C13H13ClFNO B7559693 N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B7559693.png)
N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide, also known as CP-544326, is a synthetic compound that has shown promise as a potential treatment for various diseases. This compound belongs to the class of drugs known as selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression and anxiety. In
Mechanism of Action
N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide acts by selectively inhibiting the reuptake of serotonin, a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. By increasing the concentration of serotonin in the brain, N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide is thought to improve mood and reduce anxiety.
Biochemical and Physiological Effects:
N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase the concentration of serotonin in the brain and to increase the activity of certain brain regions involved in mood regulation. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Advantages and Limitations for Lab Experiments
One advantage of N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide is that it has been extensively studied in animal models, which provides a wealth of data on its potential therapeutic effects. Additionally, its mechanism of action is well understood, which makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one limitation of N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide is that it has not yet been extensively studied in humans, which limits our understanding of its potential therapeutic applications in humans.
Future Directions
There are several future directions for research on N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide. One area of interest is its potential use in the treatment of neuropathic pain, which is a chronic pain condition that is often difficult to treat. Additionally, it may have potential applications in the treatment of other disorders, such as irritable bowel syndrome and post-traumatic stress disorder. Further studies are needed to fully explore the potential therapeutic applications of this compound.
Synthesis Methods
N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide is synthesized through a multi-step process that involves several chemical reactions. The synthesis begins with the reaction of 2-chloro-6-fluorobenzaldehyde with cyclopropylamine to form an intermediate compound. This intermediate is then reacted with acetic anhydride to form N-(2-chloro-6-fluorophenyl)-N-cyclopropylacetamide. Finally, this compound is reacted with propargyl bromide in the presence of a base to form N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide.
Scientific Research Applications
N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models. Additionally, it has been investigated for its potential use in the treatment of neuropathic pain, irritable bowel syndrome, and other disorders.
properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClFNO/c1-2-13(17)16(9-6-7-9)8-10-11(14)4-3-5-12(10)15/h2-5,9H,1,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMESYNLYBHHDQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=C(C=CC=C1Cl)F)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7559622.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7559625.png)

![N-[3-(difluoromethoxy)phenyl]-4-methyl-2-phenylpiperazine-1-carboxamide](/img/structure/B7559639.png)



![2-[Cyclopropyl-(2-phenylacetyl)amino]acetic acid](/img/structure/B7559674.png)
![2-[cyclopropyl-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559682.png)
![5-bromo-N-[3-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B7559685.png)
![4-[1-(4-Fluorophenyl)ethyl-methylamino]-4-oxobutanoic acid](/img/structure/B7559701.png)
![N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7559704.png)
![4-Ethyl-3-[(2-methyl-3-nitrophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,2,4-triazole](/img/structure/B7559705.png)
